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For researchers in genetics and drug development, the choice of a cellular model is a critical
decision that can significantly impact the outcome of genetic screens. Among the most
powerful tools in this arena are the near-haploid human cell lines, HAP-1 and KBM-7. Their
single-copy genome for most genes simplifies the study of recessive mutations, making them
invaluable for identifying gene function. This guide provides an in-depth comparison of HAP-1
and KBM-7 cells, supported by experimental data and detailed protocols to aid in the selection
of the most appropriate model for your research needs.

At a Glance: Key Differences
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Feature HAP-1 Cells KBM-7 Cells
o ) Chronic Myeloid Leukemia
Origin Derived from KBM-7 cells )
(CML) patient
Morphology Adherent, fibroblast-like Suspension
Near-haploid, monosomic for
chromosome 8. Contains a ) ) )
) Near-haploid, but disomic for
Ploidy ~30 Mb fragment of

chromosome 15 translocated

to chromosome 19.[1][2]

chromosome 8.[3][4]

Genetic Background

Philadelphia chromosome
(BCR-ABL fusion) positive.[5]
Does not express

hematopoietic markers.[5][6]

Philadelphia chromosome
(BCR-ABL fusion) positive.[4]
Expresses hematopoietic

markers.

Key Advantage

Adherent nature facilitates
certain assays and imaging.
Generally considered more
"normalized" due to the loss of

hematopoietic characteristics.

Well-established for gene-trap
screens and represents a

leukemia model.

Key Disadvantage

Prone to spontaneous
diploidization over multiple

passages.[1][2]

Suspension culture can be
less convenient for some high-
throughput screening

platforms.

Performance in Genetic Screens: A Comparative

Overview

While direct head-to-head comparisons of screening efficiency are not extensively published,

the distinct characteristics of HAP-1 and KBM-7 cells make them suitable for different

screening paradigms.

Gene-Trap Screening:
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KBM-7 cells have been the workhorse for early forward genetic screens using gene-trap
mutagenesis.[6] The principle of this method is the random insertion of a DNA cassette
containing a reporter gene and a splice acceptor site into the genome. Insertions within a gene
can disrupt its function, and the reporter allows for the identification and selection of mutated
cells.

CRISPR-Based Screening:

HAP-1 cells have gained prominence with the advent of CRISPR-Cas9 technology.[6][7] Their
adherent nature and ease of transfection make them highly amenable to pooled CRISPR
screens, where a library of guide RNAs (gRNAS) is introduced to a population of cells to
generate a diverse set of knockouts.

Screening Parameter HAP-1 Cells KBM-7 Cells

Well-established for gene-trap
Excellent for CRISPR-based

) - screens due to high
Screening Amenability ) o CRISPR screens, but
transfection efficiency and

adherent growth.[6][8]

screens.[6] Can be used for

suspension nature may require

protocol adjustments.

A general concern for

CRISPR-based methods, but ,
Off-Target Effects ) o trap screens, which rely on
the haploid nature can simplify

Less of a concern for gene-

N ) random integration.
the validation of hits.

A significant consideration.

HAP-1 cells tend to become )
o o Also susceptible to
diploid over time in culture S o
. ) diploidization, but the original
(typically starting around ) )
KBM-7 line was a mixed
] - passage 10 and can be mostly ] ]
Ploidy Stability o ) population of near-haploid and
diploid by passage 20), which o
) hyperdiploid cells.[4] Stable
can compromise the ,
haploid subclones have been

advantages of a haploid )
isolated.[9]

screen.[1][2] Regular ploidy

monitoring is crucial.
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Experimental Protocols

Detailed methodologies for cell culture and genetic screening are essential for reproducible
results.

Cell Culture Protocols

HAP-1 Cell Culture:

e Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine
Serum (FBS) and 1% Penicillin-Streptomycin.

e Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

e Sub-culturing: As adherent cells, HAP-1 cells require trypsinization for passaging. They
should be split every 2-3 days at a ratio of 1:10 to 1:15, ensuring they do not exceed 75%
confluency.

o Freezing: Resuspend cells in a 1:1 mixture of growth medium and freezing medium (growth
medium with 20% FBS and 20% DMSO).

KBM-7 Cell Culture:

e Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine
Serum (FBS) and 1% Penicillin-Streptomycin.

e Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

e Sub-culturing: As suspension cells, KBM-7 cells are passaged by dilution. They should be
maintained at a density of approximately 1 x 1076 cells/mL and split every 2-3 days.

o Freezing: Resuspend cells in freezing medium (growth medium with 10% DMSO) at a
concentration of 2 million cells/mL.

Genetic Screening Protocols

CRISPR-Cas9 Knockout Screen in HAP-1 Cells (lllustrative Workflow):
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This protocol outlines a typical pooled CRISPR knockout screen to identify genes whose loss
confers resistance to a cytotoxic drug.

Lentiviral Library Production: Generate lentiviral particles carrying a pooled sgRNA library in
packaging cells (e.g., HEK293T).

Transduction of HAP-1 Cells: Transduce Cas9-expressing HAP-1 cells with the sgRNA
library at a low multiplicity of infection (MOI) to ensure that most cells receive a single
SgRNA.

Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic
resistance marker present on the lentiviral vector.

Drug Selection: Treat the mutagenized cell population with the cytotoxic drug at a
concentration that Kills a significant portion of the cells.

Harvesting and Genomic DNA Extraction: Collect the surviving cells and extract genomic
DNA.

PCR Amplification and Deep Sequencing: Amplify the sgRNA sequences from the genomic
DNA and analyze the abundance of each sgRNA using next-generation sequencing.

Data Analysis: Identify sgRNAs that are enriched in the drug-treated population compared to
a control population. These sgRNAs target genes whose knockout confers drug resistance.

Gene-Trap Mutagenesis Screen in KBM-7 Cells (lllustrative Workflow):

This protocol describes a general workflow for a gene-trap screen to identify genes involved in
a specific cellular process.

Retroviral Vector Production: Produce retroviral gene-trap vectors in packaging cells. These
vectors typically contain a splice acceptor sequence followed by a reporter gene (e.g., GFP).

Transduction of KBM-7 Cells: Infect KBM-7 cells with the gene-trap retrovirus.

Selection or Sorting: Select or sort cells based on the phenotype of interest. For example, if
screening for genes involved in surface protein expression, cells with altered levels of the
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protein can be isolated using fluorescence-activated cell sorting (FACS).

o Expansion of Clones: Expand the selected cell populations.

« |dentification of Insertion Sites: Isolate genomic DNA and identify the retroviral insertion sites
using methods like inverse PCR or splinkerette PCR followed by sequencing.

» Gene ldentification and Validation: Map the insertion sites to the human genome to identify
the disrupted genes. Further experiments are then required to validate the role of these
candidate genes in the observed phenotype.

Visualizing Experimental Workflows
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Conclusion: Making the Right Choice

The decision between HAP-1 and KBM-7 cells for genetic screening hinges on the specific
experimental goals and available resources.

e Choose HAP-1 cells if:

[¢]

Your primary screening method is CRISPR-based.

[e]

An adherent cell line is advantageous for your assays (e.g., high-content imaging).

o

You are studying processes in a more generalized human cell context, rather than a
specific leukemia background.

o

You have the means to regularly monitor and control for ploidy.

e Choose KBM-7 cells if:

o You are performing gene-trap screens.

o Your research is focused on chronic myeloid leukemia or hematopoietic cell biology.

o Asuspension cell line is suitable for your experimental setup.

Both HAP-1 and KBM-7 cells are powerful tools that have significantly advanced our
understanding of human genetics. By carefully considering their unique properties and the
requirements of the intended genetic screen, researchers can leverage these near-haploid cell
lines to uncover novel gene functions and potential therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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